molecular formula C24H14N2O2 B14263350 4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile CAS No. 188691-57-8

4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile

Cat. No.: B14263350
CAS No.: 188691-57-8
M. Wt: 362.4 g/mol
InChI Key: DKUFWWRVPRXUMN-UHFFFAOYSA-N
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Description

4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to two benzonitrile groups via ether linkages.

Preparation Methods

The synthesis of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1,5-dibromonaphthalene under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Chemical Reactions Analysis

4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitrile groups can yield primary amines, which can further react to form various derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .

Scientific Research Applications

4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile has several scientific research applications:

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its stable electronic properties.

    Organic Electronics: The compound is explored for use in organic photovoltaic cells and field-effect transistors.

    Chemical Sensors: Its unique structure allows it to be used in the design of chemical sensors for detecting various analytes.

    Pharmaceutical Research: While not widely used in medicine, its derivatives are studied for potential biological activities.

Mechanism of Action

The mechanism of action of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile in its applications is primarily based on its electronic properties. The naphthalene core and benzonitrile groups contribute to its ability to participate in π-π interactions and electron transfer processes. These interactions are crucial in its role as an organic semiconductor and in the formation of stable charge-transfer complexes .

Comparison with Similar Compounds

Similar compounds to 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile include:

The uniqueness of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile lies in its balanced combination of stability, electronic properties, and versatility in various applications.

Properties

CAS No.

188691-57-8

Molecular Formula

C24H14N2O2

Molecular Weight

362.4 g/mol

IUPAC Name

4-[5-(4-cyanophenoxy)naphthalen-1-yl]oxybenzonitrile

InChI

InChI=1S/C24H14N2O2/c25-15-17-7-11-19(12-8-17)27-23-5-1-3-21-22(23)4-2-6-24(21)28-20-13-9-18(16-26)10-14-20/h1-14H

InChI Key

DKUFWWRVPRXUMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC3=CC=C(C=C3)C#N)C(=C1)OC4=CC=C(C=C4)C#N

Origin of Product

United States

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